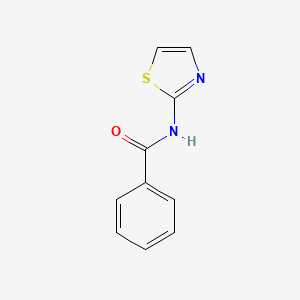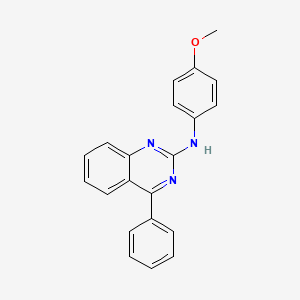
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine, or 4-MPQA, is a synthetic quinazoline compound. It is a newly developed small molecule that has been studied for its potential applications in scientific research and therapeutic applications.
Applications De Recherche Scientifique
4-MPQA has been studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is an enzyme involved in the regulation of cAMP levels and is associated with a variety of physiological processes, including inflammation, pain, and memory. Inhibition of PDE4 has been associated with anti-inflammatory and anti-pain effects. 4-MPQA has also been studied for its potential applications in cancer research. It has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications in cancer treatment.
Mécanisme D'action
4-MPQA is believed to exert its effects by inhibiting the activity of PDE4. PDE4 is an enzyme involved in the regulation of cAMP levels, which are important for a variety of physiological processes, including inflammation, pain, and memory. By inhibiting the activity of PDE4, 4-MPQA is thought to reduce inflammation and pain, as well as improve memory.
Biochemical and Physiological Effects
4-MPQA has been found to be a potent and selective inhibitor of PDE4. Inhibition of PDE4 has been associated with anti-inflammatory and anti-pain effects. 4-MPQA has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases. In addition, 4-MPQA has been found to reduce the production of nitric oxide, a molecule involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
4-MPQA is a newly developed small molecule that has been studied for its potential applications in scientific research and therapeutic applications. The advantages of using 4-MPQA in laboratory experiments include its high selectivity for the enzyme PDE4, its ability to reduce inflammation and pain, and its potential therapeutic applications in cancer treatment. The main limitation of using 4-MPQA in laboratory experiments is its lack of long-term safety data.
Orientations Futures
The potential future directions for 4-MPQA include further research into its effects on inflammation and pain, its potential therapeutic applications in cancer treatment, and its potential applications in other areas of scientific research. In addition, further research is needed to better understand the mechanism of action of 4-MPQA and to develop safe and effective methods of administering the compound. Finally, further research is needed to assess the long-term safety of 4-MPQA.
Méthodes De Synthèse
4-MPQA can be synthesized using a two-step synthesis method. The first step involves the reaction of 4-methoxyphenylhydrazine with 4-chlorobenzaldehyde in the presence of a base. This reaction yields 4-methoxyphenyl-4-phenylquinazolin-2-amine as a yellow solid. The second step involves the reaction of 4-methoxyphenyl-4-phenylquinazolin-2-amine with an amine to yield the desired product, 4-MPQA.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-17-13-11-16(12-14-17)22-21-23-19-10-6-5-9-18(19)20(24-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNIOZBJOAPHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
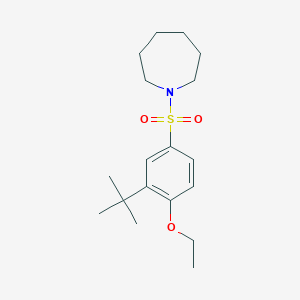
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6417131.png)
![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)
![3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6417141.png)
![13-{[2-(diethylamino)ethyl]amino}-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6417149.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6417155.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417162.png)
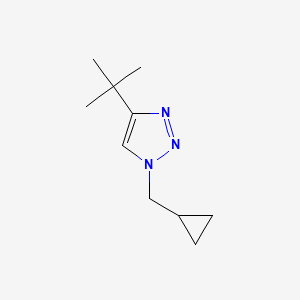
![2-[8-(dimethylamino)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6417173.png)
![1-[2-(methylsulfanyl)benzoyl]-4-phenylpiperazine](/img/structure/B6417178.png)
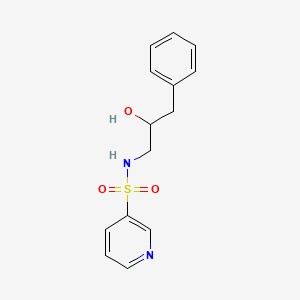
![N-[2,6-bis(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B6417181.png)
